Cas no 82640-04-8 (Raloxifene hydrochloride)

Il Raloxifene hydrochloride è un modulatore selettivo del recettore degli estrogeni (SERM) utilizzato principalmente nel trattamento e nella prevenzione dell'osteoporosi nelle donne in postmenopausa. Chimicamente, è un derivato della benzotiofene con formula molecolare C28H27NO4S·HCl. Il composto agisce legandosi ai recettori estrogenici, mimando gli effetti benefici degli estrogeni sul tessuto osseo, senza però stimolare l'endometrio o la mammella. Presenta un'elevata specificità per il tessuto osseo, riducendo il rischio di fratture vertebrali. La sua biodisponibilità orale è circa del 2%, con un'emivita plasmatica di circa 27.7 ore. Il Raloxifene hydrochloride mostra anche effetti positivi sul profilo lipidico, riducendo il colesterolo LDL.
Raloxifene hydrochloride structure
Raloxifene hydrochloride structure
Nome del prodotto:Raloxifene hydrochloride
Numero CAS:82640-04-8
MF:C28H28ClNO4S
MW:510.044225692749
MDL:MFCD01938233
CID:60479
PubChem ID:329830778

Raloxifene hydrochloride Proprietà chimiche e fisiche

Nomi e identificatori

    • (6-Hydroxy-2-(4-hydroxyphenyl)benzo[b]thiophen-3-yl)(4-(2-(piperidin-1-yl)ethoxy)phenyl)methanone hydrochloride
    • Raloxifene HCl
    • Raloxifene hydrochloride
    • (6-Hydroxy-2-(4-hydroxyphenyl)benzo[b]thiophen-3-yl)-(4-(2-(piperidin-1-yl)ethoxy)phenyl)methanone hydrochloride
    • KEOXIFENE HYDROCHLORIDE
    • LY156758 hydrochloride
    • Raloxifene (hydrochloride)
    • Raloxifene Hydrochlo
    • Raloxifene Hydrochloride(LY 139481, Evista®, Keoxifene®)
    • SLK-14-09-S1227
    • Raloxifene Hydrochloride Tablets
    • LY 156758
    • [6-Hydroxy-2-(4-hydroxyphenyl)benzo[b]thien-3-yl][4-[2-(1-piperidinyl)ethoxy]phenyl]methanone hydrochloride
    • [6-Hydroxy-2-(4-hydroxyphenyl)benzo[b]thien-3-yl][4-[2-(1-piperidinyl)ethoxy]phenyl]-methanone hydrochloride
    • Difluorprednil
    • LY156758
    • LY139481 hydrochloride
    • Methanone, [6-hydroxy-2-(4-hydroxyphenyl)benzo[b]thien-3-yl][4-[2-(1-piperidinyl)ethoxy]phenyl]-, hydrochloride (9CI)
    • 2-(4-Hydroxyphenyl)-3-[4-[2-(piperidin-1-yl)ethoxy]benzoyl]-1-benzothiophen-6-ol hydrochloride
    • Bonebay
    • Bontact
    • Evista
    • Fiona
    • Optruma
    • Ralista
    • Ralofen
    • Reloxafine
    • HB2509
    • 2-(4-hydroxyphenyl)-3-({4-[2-(piperidin-1-yl)ethoxy]phenyl}carbonyl)-1-benzothiophen-6-ol hydrochloride
    • Raloxifene cloridrato
    • CCG-213497
    • HMS1570N05
    • RALOXIFENE HYDROCHLORIDE (MART.)
    • Evista, Raloxifene hydrochloride
    • 82640-04-8
    • Q27122215
    • MLS001332534
    • RALOXIFENE HYDROCHLORIDE [USP-RS]
    • RALOXIFENE HYDROCHLORIDE [EMA EPAR]
    • LY-139481 HCl
    • R 1402
    • MLS001332533
    • Loxifen
    • HY-13738A
    • UNII-4F86W47BR6
    • [6-hydroxy-2-(4-hydroxyphenyl)-benzo[b]thien-3-yl][4-[2-(1-piperidinyl)ethoxy]phenyl]-methanone hydrochloride
    • [6-hydroxy-2[4-hydroxyphenyl)benzo[b]thien-3-yl][4-[2-(1-piperidinyl)ethoxy]phenyl]methanone hydrochloride
    • SR-01000076102-2
    • C28H28ClNO4S
    • RALOXIFENE HYDROCHLORIDE [USP MONOGRAPH]
    • NCGC00015889-05
    • Tox21_110255
    • Clorhidrato de raloxifeno
    • RALOXIFENE HYDROCHLORIDE [WHO-DD]
    • R0109
    • Raloxifene hydrochloride (JAN/USP)
    • METHANONE, (6-HYDROXY-2-(4-HYDROXYPHENYL)BENZO(beta)THIEN-3-YL)(4-(2-(1-PIPERIDINYL)ETHOXY)PHENYL)-, HYDROCHLORIDE
    • Raloxifene hydrochloride, European Pharmacopoeia (EP) Reference Standard
    • NCGC00015889-03
    • 6-hydroxy-2-(4-hydroxyphenyl)benzo[b]thien-3-yl 4-[2-(1-piperidinyl)ethoxy]phenyl methanone hydrochloride
    • Raloxifene hydrochloride for peak identification, European Pharmacopoeia (EP) Reference Standard
    • SW197106-5
    • Raloxifene Hydrochloride, Pharmaceutical Secondary Standard; Certified Reference Material
    • Evista (Raloxifene Hydrochloride)
    • DTXCID9014181
    • Raloxifene hydrochloride [USAN]
    • NSC759285
    • Raloxifene Teva
    • FT-0630912
    • NSC706725
    • SMR000058508
    • 6-hydroxy-2-(4-hydroxyphenyl)-3-[4-(2-piperidinoethoxy)benzoyl]-benzo[b]thiophene hydrochloride
    • LP01051
    • Q-201656
    • MLS000859902
    • Raloxifene hydrochloride- Bio-X
    • NSC-759285
    • Methanone, [6-hydroxy-2-(4-hydroxyphenyl)benzo[b]thien-3-yl][4-[2-(1-piperidinyl)ethoxy]phenyl]-,hydrochloride (1:1)
    • METHANONE, (6-HYDROXY-2-(4-HYDROXYPHENYL)BENZO(.BETA.)THIEN-3-YL)(4-(2-(1-PIPERIDINYL)ETHOXY)PHENYL)-, HYDROCHLORIDE
    • BR164310
    • 6-Hydroxy-2-(p-hydroxyphenyl)benzo(b)thien-3-yl-p-(2-piperidinoethoxy)phenyl ketone, hydrochloride
    • AMY23426
    • [6-hydroxy-2-(4-hydroxyphenyl)benzo[b]thien-3-yl][4-[2-(1-piperidinyl)ethoxy]phenyl]-methanone, monohydrochloride
    • D02217
    • raloxifene.hcl
    • (6-OH-2-(4-OH-Ph)benzo[b]thiophen-3-yl)(4-(2-(piperidin-1-yl)ethoxy)Ph)methanone hydrochloride
    • NCGC00015889-11
    • RALOXIFENE HYDROCHLORIDE [MI]
    • Keoxifene
    • s1227
    • [6-hydroxy-2[4-hydroxyphenyl)benzo [b]thien-3-yl][4-[2-(1-piperidinyl)ethoxy]phenyl]methanone hydrochloride
    • Raloxifene hydrochloride, solid
    • Evista (TN)
    • Tox21_501051
    • NCGC00092353-03
    • CHEMBL1116
    • NCGC00255153-01
    • NC00665
    • NCGC00092353-01
    • (6-Hydroxy-2-(4-hydroxypheny)benzo(b)thien-3-yl)(4-(2-piperidin-1-ylethoxy)phenyl)methanone monohydrochloride
    • NSC 759285
    • NS00076186
    • 1-(2-(4-((6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl)carbonyl)phenoxy)ethyl)piperidinium chloride
    • 1-[2-(4-{[6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl]carbonyl}phenoxy)ethyl]piperidinium chloride
    • CAS-82640-04-8
    • Raloxifene hydrochloride [USAN:USP]
    • Chlorhydrate de raloxifene
    • BKXVVCILCIUCLG-UHFFFAOYSA-N
    • Methanone, (6-hydroxy-2-(4-hydroxyphenyl)benzo(b)thien-3-yl)(4-(2-(1-piperidinyl)ethoxy)phenyl)-, hydrochloride
    • Prestwick_1035
    • MLS002222293
    • AC-8390
    • KS-1102
    • Tox21_302369
    • Tox21_110255_1
    • 6-hydroxy-2-(4-hydroxyphenyl)benzo[b]thiophen-3-yl 4-[2-(1-piperidinyl)ethoxy]phenyl ketone hydrochloride
    • BCP05713
    • RALOXIFENE HYDROCHLORIDE (USP-RS)
    • EU-0101051
    • RALOXIFENE HYDROCHLORIDE (USP MONOGRAPH)
    • 4F86W47BR6
    • NCGC00094334-01
    • LY156758 (Keoxifene) HCl
    • Raloxifene hydrochloride (USAN:USP)
    • RALOXIFENE HYDROCHLORIDE [USP IMPURITY]
    • RALOXIFENE HYDROCHLORIDE [JAN]
    • NCGC00094334-02
    • EN300-52517
    • 6-HYDROXY-2-(P-HYDROXYPHENYL)BENZO(.BETA.)THIEN-3-YL-P-(2-PIPERIDINOETHOXY)PHENYL KETONE, HYDROCHLORIDE
    • Raloxifene hydrochloride, United States Pharmacopeia (USP) Reference Standard
    • 6-hydroxy-2-(4-hydroxyphenyl)-3-[ 4-(2-piperidinoethoxy)benzoyl]benzo[b]thiophene, hydrochloride
    • (6-Hydroxy-2-(4-hydroxyphenyl)benzo(b)thien-3-yl)(4-(2-(1-piperidinyl)ethoxy)phenyl)methanone Hydrochloride
    • A840401
    • Z754931262
    • RALOXIFENE HYDROCHLORIDE [VANDF]
    • RALOXIFENE HYDROCHLORIDE (USP IMPURITY)
    • Pharmakon1600-01505622
    • DTXSID1034181
    • 6-hydroxy-2-(4-hydroxyphenyl)-3-[4-(2-piperidinoethoxy)benzoyl]-benzo[b]-thiophene hydrochloride
    • [6-Hydroxy-2-(4-hydroxyphenyl)benzo [b]thien-3-yl][4-[2-(1-piperidinyl)ethoxy]phenyl]-methanone hydrochloride
    • DS-2162
    • NSC 706725
    • (6-hydroxy-2-(4-hydroxyphenyl)-1-benzothien-3-yl)(4-(2-piperidin-1-ylethoxy)phenyl)methanone hydrochloride
    • CDT-Raloxifene
    • SR-01000076102-9
    • AKOS008131940
    • [6-hydroxy-2[4-hydroxyphenyl)benzo [b]thien3-yl][4-[2-(1-piperidinyl)ethoxy]phenyl]methanone hydrochloride
    • NCGC00261736-01
    • CHEBI:50740
    • 2-(4-hydroxyphenyl)-3-{4-[2-(piperidin-1-yl)ethoxy]benzoyl}-1-benzothiophen-6-ol hydrochloride
    • SCHEMBL19077
    • NSC-706725
    • 6-HYDROXY-2-(P-HYDROXYPHENYL)BENZO(beta)THIEN-3-YL-P-(2-PIPERIDINOETHOXY)PHENYL KETONE, HYDROCHLORIDE
    • RALOXIFENE HYDROCHLORIDE (EP MONOGRAPH)
    • Cloridrato de Raloxifeno
    • MFCD01938233
    • (6-OXO-1,6-DIHYDRO-PYRIDAZIN-3-YLOXY)-ACETICACID
    • CS-1775
    • Methanone, [6-hydroxy-2-(4-hydroxyphenyl)benzo[b]thien-3-yl][4-[2-(1-piperidinyl)ethoxy]phenyl]-, hydrochloride (1:1)
    • Methanone, hydrochloride
    • SR-01000076102
    • [6-Hydroxy-2-(4-hydroxyphenyl)benzo[b]thiophen-3-yl][4-[2-(1-piperidinyl)ethoxy]phenyl]methanone Hydrochloride
    • C28H27NO4S.HCl
    • RALOXIFENE HYDROCHLORIDE [MART.]
    • [6-hydroxy-2-(4-hydroxyphenyl)-1-benzothien-3-yl][4-(2-piperidin-1-ylethoxy)phenyl]methanone hydrochloride
    • RALOXIFENE HYDROCHLORIDE [ORANGE BOOK]
    • RALOXIFENE HYDROCHLORIDE [EP MONOGRAPH]
    • LY-156758
    • MDL: MFCD01938233
    • Inchi: 1S/C28H27NO4S.ClH/c30-21-8-4-20(5-9-21)28-26(24-13-10-22(31)18-25(24)34-28)27(32)19-6-11-23(12-7-19)33-17-16-29-14-2-1-3-15-29;/h4-13,18,30-31H,1-3,14-17H2;1H
    • Chiave InChI: BKXVVCILCIUCLG-UHFFFAOYSA-N
    • Sorrisi: Cl.O=C(C1C2C(=CC(=CC=2)O)SC=1C1C=CC(O)=CC=1)C1C=CC(OCCN2CCCCC2)=CC=1
    • BRN: 6036780

Proprietà calcolate

  • Massa esatta: 509.142757g/mol
  • Carica superficiale: 0
  • Conta donatori di obbligazioni idrogeno: 3
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta legami ruotabili: 7
  • Massa monoisotopica: 509.142757g/mol
  • Massa monoisotopica: 509.142757g/mol
  • Superficie polare topologica: 98.2Ų
  • Conta atomi pesanti: 35
  • Complessità: 655
  • Conta atomi isotopi: 0
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Conteggio di unità legate in modo Covalent: 2

Proprietà sperimentali

  • Colore/forma: No data available
  • Densità: 1.285
  • Punto di fusione: 253-268°C
  • Punto di ebollizione: No data available
  • Punto di infiammabilità: No data available
  • Indice di rifrazione: 1.654
  • Solubilità: DMSO: 28 mg/mL, soluble
  • PSA: 98.24000
  • LogP: 6.81510
  • Merck: 14,8098
  • λmax: 286nm(lit.)
  • Pressione di vapore: No data available

Raloxifene hydrochloride Informazioni sulla sicurezza

Raloxifene hydrochloride Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
abcr
AB439513-5 g
(6-OH-2-(4-OH-Ph)benzo[b]thiophen-3-yl)(4-(2-(piperidin-1-yl)ethoxy)Ph)methanone hydrochloride, 97%; .
82640-04-8 97%
5g
€178.00 2023-04-22
abcr
AB439513-25g
(6-OH-2-(4-OH-Ph)benzo[b]thiophen-3-yl)(4-(2-(piperidin-1-yl)ethoxy)Ph)methanone hydrochloride, 97%; .
82640-04-8 97%
25g
€518.00 2025-02-20
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
R54950-1g
Raloxifene hydrochloride
82640-04-8
1g
¥199.0 2021-09-04
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T1549-100 mg
Raloxifene hydrochloride
82640-04-8 100.00%
100MG
¥1156.00 2022-04-26
TRC
R100000-1g
Raloxifene Hydrochloride
82640-04-8
1g
$ 150.00 2023-09-06
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T1549-200 mg
Raloxifene hydrochloride
82640-04-8 100.00%
200mg
¥1734.00 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T1549-1 mL * 10 mM (in DMSO)
Raloxifene hydrochloride
82640-04-8 100.00%
1 mL * 10 mM (in DMSO)
¥258.00 2022-04-26
SHANG HAI XIAN DING Biotechnology Co., Ltd.
SU412-1g
Raloxifene hydrochloride
82640-04-8 97+%
1g
243CNY 2021-05-08
TRC
R100000-100mg
Raloxifene Hydrochloride
82640-04-8
100mg
$ 63.00 2023-09-06
TRC
R100000-5g
Raloxifene Hydrochloride
82640-04-8
5g
$ 634.00 2023-04-15

Raloxifene hydrochloride Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Reagents: Ethanethiol ,  Aluminum chloride Solvents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride ;  15 min, 0 - 5 °C; 10 min, 0 - 5 °C
1.2 Solvents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride ;  20 min, 0 - 5 °C; 3 h, rt; rt → 0 °C
1.3 Solvents: Tetrahydrofuran ;  30 min, 0 - 5 °C
1.4 Reagents: Water ;  15 min, cooled
1.5 Reagents: Hydrochloric acid ;  10 h, rt
Riferimento
Expeditious synthesis of 3-aryl benzothiophene a raloxifene intermediate
Umareddy, Pailla; et al, Journal of Chemical and Pharmaceutical Research, 2017, 9(10), 106-110

Synthetic Routes 2

Condizioni di reazione
1.1 Reagents: Potassium hydroxide Solvents: Water ;  rt → 105 °C; 60 min, 102 - 105 °C; 105 °C → 35 °C; 25 - 35 °C
1.2 Solvents: Water ;  pH 10 - 11, 25 - 35 °C
1.3 Solvents: Methanol ,  Water ;  rt → 70 °C; 45 min, 70 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ;  3 h, pH 2, 65 - 70 °C
1.5 Solvents: Water ;  60 min, 70 °C → 5 °C; 0 - 5 °C
Riferimento
An improved synthesis of raloxifene hydrochloride: A selective estrogen receptor modulator
Bathini, Pavan Kumar; et al, Heterocyclic Letters, 2014, 4(4), 515-518

Synthetic Routes 3

Condizioni di reazione
1.1 Reagents: Aluminum chloride ;  30 min, rt; rt → 30 °C; 2 h, 25 - 35 °C
1.2 Reagents: 1-Decanethiol ;  2 h, 25 - 35 °C
1.3 Reagents: Hydrogen ,  Hydrochloric acid Solvents: Methanol ;  1 h, 25 - 35 °C
Riferimento
Industrially Viable Demethylation Reaction in Synthesis of Raloxifene Hydrochloride
Chavakula, R.; et al, Organic Chemistry: An Indian Journal, 2018, 14(3),

Synthetic Routes 4

Condizioni di reazione
1.1 Reagents: Thionyl chloride Solvents: Dimethylformamide ,  Chlorobenzene ;  2 h
1.2 Reagents: Aluminum chloride Solvents: Dichloromethane ;  1.5 h, 27 - 29 °C
1.3 Reagents: Ethanethiol ;  0.5 h, 32 - 34 °C
Riferimento
Synthesis of Raloxifene hydrochloride as selective estrogen receptor modulator
Chen, Yanzhong; et al, Guangdong Yaoxueyuan Xuebao, 2002, 18(1), 1-3

Synthetic Routes 5

Condizioni di reazione
1.1 Reagents: Thionyl chloride Solvents: Dichloromethane ;  15 - 30 min, 25 - 35 °C; 2 h, 40 - 45 °C
1.2 Reagents: Aluminum chloride Solvents: Dichloromethane ;  30 min, 0 - 10 °C; 10 °C → 30 °C; 2 h, 25 - 35 °C
1.3 Reagents: 1-Decanethiol ;  2 h, 25 - 35 °C
1.4 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  1 h, 25 - 35 °C
Riferimento
A green process for demethylation reaction in synthesis of raloxifene hydrochloride
Chavakula, Ramadas; et al, Journal of the Indian Chemical Society, 2019, 96(3), 391-393

Synthetic Routes 6

Condizioni di reazione
1.1 Reagents: Aluminum chloride Solvents: Dichloromethane ;  30 min, 0 - 10 °C; 10 °C → 30 °C; 2 h, 25 - 35 °C
1.2 Reagents: 1-Decanethiol ;  2 h, 25 - 35 °C
1.3 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  1 h, 25 - 35 °C
Riferimento
A green process for demethylation reaction in synthesis of raloxifene hydrochloride
Chavakula, Ramadas; et al, Journal of the Indian Chemical Society, 2019, 96(3), 391-393

Synthetic Routes 7

Condizioni di reazione
1.1 Reagents: Chlorobenzene ,  Thionyl chloride Solvents: Dimethylformamide ,  Dichloromethane ,  Pyridine ;  25 - 35 °C; 2 h, 40 - 45 °C
1.2 Reagents: Aluminum chloride ;  30 min, rt; 2 h, 25 - 35 °C
1.3 Reagents: 1-Decanethiol ;  2 h, 25 - 35 °C
1.4 Reagents: Hydrogen ,  Hydrochloric acid Solvents: Methanol ;  1 h, 25 - 35 °C
Riferimento
Industrially Viable Demethylation Reaction in Synthesis of Raloxifene Hydrochloride
Chavakula, R.; et al, Organic Chemistry: An Indian Journal, 2018, 14(3),

Synthetic Routes 8

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran
Riferimento
Synthesis of raloxifene hydrochloride
Gong, Ping; et al, Shenyang Yaoke Daxue Xuebao, 2003, 20(2), 111-113

Synthetic Routes 9

Condizioni di reazione
1.1 Solvents: Dimethylformamide ;  rt; 4 h, 80 - 85 °C
2.1 Reagents: Ethanethiol ,  Aluminum chloride Solvents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride ;  15 min, 0 - 5 °C; 10 min, 0 - 5 °C
2.2 Solvents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride ;  20 min, 0 - 5 °C; 3 h, rt; rt → 0 °C
2.3 Solvents: Tetrahydrofuran ;  30 min, 0 - 5 °C
2.4 Reagents: Water ;  15 min, cooled
2.5 Reagents: Hydrochloric acid ;  10 h, rt
Riferimento
Expeditious synthesis of 3-aryl benzothiophene a raloxifene intermediate
Umareddy, Pailla; et al, Journal of Chemical and Pharmaceutical Research, 2017, 9(10), 106-110

Synthetic Routes 10

Condizioni di reazione
1.1 Solvents: Dimethylformamide
2.1 Reagents: Ethanethiol Catalysts: Aluminum chloride Solvents: 1,2-Dichloroethane
Riferimento
Processes for preparing 3-(benzoyl)-2-(4-hydroxyphenyl)benzothiophenes
, European Patent Organization, , ,

Raloxifene hydrochloride Raw materials

Raloxifene hydrochloride Preparation Products

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:82640-04-8)Raloxifene hydrochloride
A840401
Purezza:99%/99%/99%
Quantità:25g/200mg/500mg
Prezzo ($):779.0/183.0/310.0